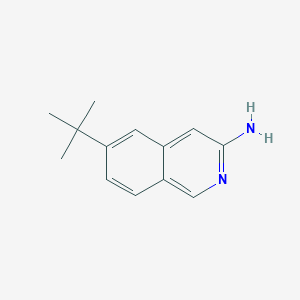

6-Tert-butylisoquinolin-3-amine

Description

6-Tert-butylisoquinolin-3-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a tert-butyl group at position 6 and an amine group at position 2. The tert-butyl group is a bulky, electron-donating substituent that enhances lipophilicity and may influence steric interactions in chemical reactions or biological systems.

Potential applications of 6-Tert-butylisoquinolin-3-amine could include pharmaceutical intermediates or ligands in catalysis, inferred from structurally related compounds. For instance, brominated isoquinoline amines are used in medicinal chemistry for their reactivity in cross-coupling reactions , while tert-butyl-substituted amines are common in drug design due to improved metabolic stability .

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

6-tert-butylisoquinolin-3-amine |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)11-5-4-9-8-15-12(14)7-10(9)6-11/h4-8H,1-3H3,(H2,14,15) |

InChI Key |

KTSGJUJCJIMPKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=NC=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylisoquinolin-3-amine can be achieved through various methods. One common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of 6-Tert-butylisoquinolin-3-amine typically involves large-scale synthesis using the aforementioned methods. The use of palladium and copper catalysts, along with microwave irradiation, allows for efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylisoquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like acid chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

6-Tert-butylisoquinolin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of polymers, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of 6-Tert-butylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Tert-butylisoquinolin-3-amine, highlighting differences in substituents, synthesis, and properties:

Key Comparison Points:

Substituent Effects: tert-Butyl vs. In contrast, bromo substituents (e.g., in 6-Bromoisoquinolin-3-amine) enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) but may introduce toxicity risks . Methoxy vs. Amine: Methoxy groups (e.g., in N-(tert-butyl)-6-methoxyquinolin-2-amine) provide electron-donating effects, stabilizing charge in intermediates, while amines enable hydrogen bonding or coordination in catalysis .

Synthetic Accessibility: One-step syntheses dominate for halogenated or tert-butyl-substituted amines (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, 83% yield) , whereas multi-step routes may be required for more complex derivatives.

Safety and Handling: Brominated amines (e.g., 6-Bromoisoquinolin-3-amine) are flagged as harmful via inhalation, skin contact, or ingestion , whereas tert-butyl derivatives may pose fewer acute hazards but require evaluation of long-term stability.

Applications :

- Pharmaceuticals : Tert-butyl groups are favored in drug candidates for metabolic stability (e.g., protease inhibitors) , while brominated derivatives serve as intermediates in kinase inhibitor synthesis .

- Material Science : Pyridine-based amines (e.g., 6-phenylmethoxypyridin-3-amine) find use in ligand design for metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.